Thiamethoxam

Beschreibung

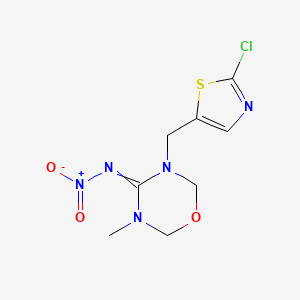

Structure

2D Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

Agonist of the nicotinic acetylcholine receptor, affecting the synapses in the insect central nervous system. Thiamethoxam, a neonicotinoid insecticide, which is not mutagenic either in vitro or in vivo, caused an increased incidence of liver tumors in mice when fed in the diet for 18 months at concentrations in the range 500 to 2500 ppm. A number of dietary studies of up to 50 weeks duration have been conducted in order to identify the mode of action for the development of the liver tumors seen at the end of the cancer bioassay. Both thiamethoxam and its major metabolites have been tested in these studies. Over the duration of a 50-week thiamethoxam dietary feeding study in mice, the earliest change, within one week, is a marked reduction (by up to 40%) in plasma cholesterol. This was followed 10 weeks later by evidence of liver toxicity including single cell necrosis and an increase in apoptosis. After 20 weeks there was a significant increase in hepatic cell replication rates. All of these changes persisted from the time they were first observed until the end of the study at 50 weeks. They occurred in a dose-dependent manner and were only observed at doses (500, 1250, 2500 ppm) where liver tumors were increased in the cancer bioassay. There was a clear no-effect level of 200 ppm. The changes seen in this study are consistent with the development of liver cancer in mice and form the basis of the mode of action. When the major metabolites of thiamethoxam, CGA322704, CGA265307, and CGA330050 were tested in dietary feeding studies of up to 20 weeks duration, only metabolite CGA330050 induced the same changes as those seen in the liver in the thiamethoxam feeding study. It was concluded that thiamethoxam is hepatotoxic and hepatocarcinogenic as a result of its metabolism to CGA330050. Metabolite CGA265307 was also shown to be an inhibitor of inducible nitric oxide synthase and to increase the hepatotoxicity of carbon tetrachloride. It is proposed that CGA265307, through its effects on nitric oxide synthase, exacerbates the toxicity of CGA330050 in thiamethoxam treated mice. Thiamethoxam was shown to increase the incidence of mouse liver tumors in an 18 month study; however, thiamethoxam was not hepatocarcinogenic in rats. Thiamethoxam is not genotoxic, and, given the late life generation of mouse liver tumors, suggests a time-related progression of key hepatic events that leads to the tumors. These key events were identified in a series of studies of up to 50 weeks that showed the time-dependent evolution of relatively mild liver dysfunction within 10 weeks of dosing, followed by frank signs of hepatotoxicity after 20 weeks, leading to cellular attrition and regenerative hyperplasia. Metabolite CGA330050 was identified as generating the mild hepatic toxicity, and metabolite CGA265307 exacerbated the initial toxicity by inhibiting inducible nitric oxide synthase. This combination of metabolite-generated hepatotoxicity and increase in cell replication rates is postulated as the mode of action for thiamethoxam-related mouse liver tumors. The relevance of these mouse-specific tumors to human health was assessed by using the framework and decision logic developed by ILSI-RSI. The postulated mode of action was tested against the Hill criteria and found to fulfill the comprehensive requirements of strength, consistency, specificity, temporality, dose-response, and the collective criteria of being a plausible mode of action that fits with known and similar modes of action. Whereas the postulated mode of action could theoretically operate in human liver, quantitation of the key metabolites in vivo and in vitro showed that mice, but not rats or humans, generate sufficient amounts of these metabolites to initiate the hepatic toxicity and consequent tumors. Indeed, rats fed 3000ppm thiamethoxam for a lifetime did not develop hepatotoxicity or tumors. In conclusion, the coherence and extent of the database clearly demonstrates the mode of action for mouse liver tumorigenesis and also allows for the conclusion that thiamethoxam does not pose a carcinogenic risk to humans. |

|---|---|

Molekularformel |

C8H10ClN5O3S |

Molekulargewicht |

291.72 g/mol |

IUPAC-Name |

N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |

InChI |

InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3 |

InChI-Schlüssel |

NWWZPOKUUAIXIW-UHFFFAOYSA-N |

Kanonische SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |

Color/Form |

Crystalline powder Light brown granules |

Dichte |

1.57 at 20 °C |

melting_point |

139.1 °C |

Löslichkeit |

In acetone 48, ethyl acetate 7.0, dichloromethane 110, toluene 0.680, methanol 13, n-octanol 0.620, hexane <0.001 (all in g/L) In water, 4.1X10+3 mg/L at 25 °C |

Dampfdruck |

6.6X10-6 mPa /4.95X10-11 mm Hg/ at 25 °C |

Herkunft des Produkts |

United States |

Environmental Distribution, Persistence, and Transformation of Thiamethoxam

Terrestrial Environmental Fate

Thiamethoxam's high water solubility (4100 mg/L) and low octanol-water partition coefficient (log K_ow = -0.13) indicate a high potential for mobility in the soil. nih.govepa.gov Its movement is significantly influenced by processes such as leaching, runoff, and sorption, which are in turn affected by soil type and environmental conditions. scielo.brscielo.br

Sorption: The sorption of This compound (B1682794) in soil is primarily governed by the soil's organic carbon content. ekb.eg Studies have shown a correlation between this compound adsorption and the percentage of organic carbon in the soil, while no such correlation was found with the percentage of clay. epa.gov Desorption Koc values have been observed to be higher than adsorption Koc values, suggesting that once this compound is adsorbed to soil particles, it is less likely to become mobile again. epa.gov Generally, this compound exhibits limited sorption to soils, particularly those with low organic matter. researchgate.netagh.edu.pl

Leaching and Runoff: Due to its high water solubility and low sorption, this compound has a high potential to leach through the soil profile and contaminate groundwater. ekb.egphytojournal.comfrontiersin.org This risk is amplified by its persistence in soil. scielo.br Runoff is another significant transport pathway, especially following rainfall events, carrying dissolved this compound into surface water bodies. epa.govfrontiersin.orgepa.gov Studies have shown that this compound can be transported through soil leachate in concentrations considered acutely toxic to aquatic invertebrates. researchgate.net The mobility of this compound via leaching and percolation has been observed in various soil types, including leptosols and vertisols.

Percolation: The downward movement of this compound through the soil profile via percolation is a key mechanism for groundwater contamination. redalyc.org Research has detected this compound in percolated water at significant depths, highlighting its ability to move through the soil column.

Table 1: Soil Mobility and Transport of this compound

| Phenomenon | Key Influencing Factors | Observations |

|---|---|---|

| Sorption | Soil organic carbon content, soil type | Limited sorption, especially in soils with low organic matter. researchgate.netagh.edu.pl Higher desorption Koc values suggest once adsorbed, it's less mobile. epa.gov |

| Leaching | High water solubility, low sorption, soil type, rainfall | High potential for leaching to groundwater. ekb.egphytojournal.comfrontiersin.org Detected in leachate at toxic concentrations. researchgate.net |

| Runoff | Rainfall events, application method | A primary pathway for transport to surface water. epa.govfrontiersin.orgepa.gov |

| Percolation | Soil structure, water movement | Contributes to groundwater contamination by moving through the soil profile. redalyc.org |

The persistence of this compound in the soil is variable, with its degradation influenced by aerobic and anaerobic conditions, microbial activity, and soil characteristics.

Aerobic Degradation: In aerobic soil environments, this compound can be persistent, with reported half-lives (DT50) ranging widely from 34.3 to 464 days. epa.gov Some studies report laboratory soil degradation DT50 values for this compound from 34 to 353 days. nih.gov Field DT50 values have been reported to range from 7 to 109 days. nih.gov The geometric mean DT50 values were found to be 75.4 days in laboratory studies and significantly shorter in the field, at 18.3 days for spray applications and 16.5 days for seed treatments. nih.gov

Anaerobic Degradation: Under anaerobic conditions, this compound also demonstrates persistence, with half-lives ranging from 45.6 to 118 days in soil metabolism studies. epa.goviscientific.org

Microbial Metabolism: Microbial degradation is a key pathway for the breakdown of this compound in soil. researchgate.net Several bacterial species, including Bacillus aerophilus, Acinetobacter sp., Enterobacter sp., and Bacillus sp., have been shown to actively biodegrade this compound. phytojournal.comresearchgate.net The introduction of such microbes can significantly reduce the half-life of this compound in soil. phytojournal.comresearchgate.net For instance, in one study, the half-life of this compound was reduced from 17.91 days in sterilized soil to as low as 7.60 days when inoculated with Acinetobacter sp. researchgate.net

Table 2: Degradation Half-Lives of this compound in Soil

| Condition | Half-Life (DT50) Range | Source |

|---|---|---|

| Aerobic (Lab) | 34 - 353 days | nih.gov |

| Aerobic (Field) | 7 - 109 days | nih.gov |

| Anaerobic | 45.6 - 118 days | epa.goviscientific.org |

| Soil Photolysis | 80 - 97 days | epa.goviscientific.org |

| Microbial Degradation (Amended Soil) | 7.60 - 12.54 days | phytojournal.comresearchgate.net |

A significant degradation product of this compound in the soil is clothianidin (also known as CGA322704), another neonicotinoid insecticide. nih.govepa.goviscientific.org

Formation of Clothianidin: Clothianidin is formed through the microbial degradation of this compound in soil under both aerobic and anaerobic conditions. nih.govepa.govepa.gov It has been identified as a major degradate in several aerobic and anaerobic soil metabolism studies. epa.govepa.gov The formation of clothianidin can vary depending on the application method of this compound. Field studies have shown that mean maximum clothianidin concentrations are significantly lower after seed treatments (3.4%) compared to spray applications (17.5%). researchgate.net In laboratory studies, the mean formation of clothianidin was 19.7% of the applied this compound. nih.gov

Persistence of Clothianidin: Clothianidin itself is a persistent compound in the soil. herts.ac.uk This persistence, combined with its formation from this compound, raises concerns about the long-term presence of neonicotinoid activity in the environment. nih.govepa.gov While clothianidin is a major metabolite, the majority of this compound's other degradation products are known to be non-insecticidally active. nih.gov

Degradation Pathways in Soil (e.g., aerobic, anaerobic, microbial metabolism, half-lives)

Aquatic Environmental Dynamics

This compound readily enters aquatic environments through runoff and leaching from agricultural fields. epa.govepa.gov Its high water solubility facilitates its transport in dissolved form. epa.gov

Dissipation in Paddy Water: In studies conducted in rice paddies, this compound was found to dissipate from the water column with half-lives ranging from 11.6 to 17.2 days. epa.gov

Surface Water Contamination: this compound has been frequently detected in surface waters, including streams, rivers, and wetlands, near agricultural areas. ontariobee.comunl.edu The main routes for this contamination are spray drift and runoff. epa.govepa.gov Monitoring data has revealed this compound concentrations in surface water ranging from 0.001 to 225 µg/L. ontariobee.com

Photodegradation is a significant pathway for the breakdown of this compound in aquatic environments. epa.govalexjvs.com

Aqueous Photolysis: The rate of photodegradation is influenced by factors such as water clarity and pH. In clear, acidic waters, this compound is less persistent due to faster photodegradation. epa.gov The half-life for aqueous photolysis at pH 7 has been reported to be 2.7 days. herts.ac.uk Studies have shown that UVB radiation plays a key role in the photodegradation of this compound in water. tnstate.edu The degradation follows first-order kinetics, with one study reporting a half-life of 139 minutes in HPLC water exposed to UVB light. tnstate.edu Another study under natural sunlight reported a half-life of 18.7 hours. researchgate.net The process can be complex, with evidence suggesting that a significant portion of degradation is due to direct photolysis, while a smaller percentage is caused by reactive oxygen species (ROS). wisdomlib.org The process can lead to the formation of various transformation products, including carbonyl sulfide (B99878) and isocyanic acid. acs.org Photocatalytic degradation using materials like TiO2 under UV-A illumination has also been shown to be effective, achieving complete removal of this compound in 90 minutes in some experiments. mdpi.com

Influence of Environmental Parameters on Stability (e.g., pH, temperature, solar radiation)

The stability and persistence of this compound in the environment are significantly influenced by several key parameters, including pH, temperature, and solar radiation. These factors can act independently or in concert to affect the rate and pathway of its degradation.

pH: The pH of the medium, particularly in aqueous environments, is a critical factor in the hydrolytic stability of this compound. The compound is generally stable under acidic to neutral conditions. nih.govherts.ac.ukresearchgate.net However, as alkalinity increases, the rate of hydrolysis accelerates significantly. nih.govresearchgate.net Studies show that this compound exhibits low persistence in alkaline media, with degradation beginning after just a few days at a pH of 9.0. researchgate.netchem-soc.si In contrast, at pH 4.0 and 7.0, it can remain unchanged for several weeks or even months. researchgate.netchem-soc.si The hydrolysis process follows first-order reaction kinetics. nih.gov Under alkaline conditions, the transformation is promoted by the hydroxyl (OH) group attacking the C=N bond on the oxadiazine ring. researchgate.net

Interactive Table: Hydrolysis of this compound at Various pH Levels (25°C)

| pH | Half-Life (Days) | Stability | Source |

|---|---|---|---|

| 4.0 | Stable for months | High | researchgate.netchem-soc.si |

| 7.0 | Slow degradation over weeks/months | High | researchgate.netchem-soc.si |

| 8.0 | 42.78 | Moderate | nih.gov |

| 9.0 | 11.5 | Low | herts.ac.uk |

| 9.0 | 4.55 | Low | nih.gov |

Temperature: In isolation, temperature is not a primary driver of this compound degradation. Research indicates that even when heated to 60°C for several hours, this compound in an aqueous solution shows no significant degradation. mdpi.com This suggests that natural water bodies reaching high temperatures would not, by heat alone, cause the breakdown of the compound. mdpi.com However, temperature does influence the rate of other degradation processes, such as hydrolysis, where higher temperatures can accelerate the reaction. nih.gov

Interactive Table: Effect of Temperature on this compound Degradation in Aqueous Solution Initial Concentration: ~25 mg·L⁻¹

| Temperature (°C) | Time (minutes) | Concentration (mg·L⁻¹) | Degradation | Source |

|---|---|---|---|---|

| 24 | 0 | 25.01 | - | mdpi.com |

| 24 | 180 | 24.97 | Negligible | mdpi.com |

| 40 | 0 | 25.01 | - | mdpi.com |

| 40 | 180 | 24.89 | Negligible | mdpi.com |

| 60 | 0 | 25.01 | - | mdpi.com |

Solar Radiation: Solar radiation is a major pathway for the degradation of this compound, a process known as photolysis or photodegradation. nih.govmdpi.com this compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct breakdown by sunlight. nih.gov Studies have shown that exposure to natural or simulated sunlight significantly accelerates its degradation in both water and on soil surfaces. mdpi.comoup.comnih.gov The half-life of this compound under direct sunlight exposure without soil can be as short as 10 hours. nih.gov Research indicates that UVB radiation plays a key role in this photodegradation, while the effects of visible and UVA light are less significant. nih.gov The combination of solar radiation with acidic pH conditions has been shown to further enhance degradation. mdpi.com

Interactive Table: Photodegradation Half-Life of this compound

| Condition | Half-Life | Source |

|---|---|---|

| Aqueous Photolysis | 3.4 - 3.9 days | epa.gov |

| Aqueous Solution (Natural Sunlight) | 3.8 hours | oup.com |

| Soil Surface (Sunlight) | 88 - 103 hours | nih.gov |

| Direct Exposure (Sunlight, no soil) | 10 hours | nih.gov |

Atmospheric Transport and Volatilization Potential

The potential for this compound to volatilize and undergo long-range atmospheric transport is determined by its physical and chemical properties.

Volatilization Potential: this compound has a very low vapor pressure and a low Henry's Law Constant, which indicate that volatilization from soil or water surfaces is not an important environmental fate process. nih.govepa.govregulations.govtandfonline.com Its high water solubility and low octanol-water partition coefficient further suggest a low potential for volatilization. epa.govtandfonline.com Therefore, significant dissipation of this compound into the atmosphere as a gas is not expected. regulations.gov

Interactive Table: Physical Properties of this compound Related to Volatilization

| Property | Value | Interpretation | Source |

|---|---|---|---|

| Vapor Pressure (25°C) | 4.95 x 10⁻¹¹ mm Hg | Very Low Volatility | nih.govregulations.gov |

| Henry's Law Constant | 4.6 x 10⁻¹⁵ atm·m³/mol | Low Volatilization from Water | nih.govregulations.govnih.gov |

| Water Solubility (25°C) | 4100 mg/L | High | regulations.govscielo.br |

Atmospheric Transport: Due to its low volatility, if this compound is released into the air, it is expected to exist almost exclusively in the particulate phase rather than as a gas. nih.gov Its primary route into the atmosphere is through spray drift during foliar applications. epa.govregulations.gov Once in the atmosphere, this particulate-phase this compound can be transported over regional distances. This transport is influenced by weather patterns, such as wind and forest fire smoke events. The removal of particulate-phase this compound from the atmosphere occurs through wet or dry deposition. nih.gov Studies have detected this compound and its degradation product, desmethyl-thiamethoxam, in atmospheric particle samples, confirming its potential for atmospheric transport. The calculated photochemical oxidative half-life in the atmosphere is short, suggesting that what little is present can be degraded. herts.ac.uk

Molecular and Neurophysiological Mechanisms of Thiamethoxam Action in Target Organisms

Nicotinic Acetylcholine (B1216132) Receptor Agonism and Neuromuscular Paralysis

The primary mode of action for thiamethoxam (B1682794) and its metabolite, clothianidin, is their function as agonists of the nicotinic acetylcholine receptors (nAChRs). researchgate.netresearchgate.netplos.org These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the insect central nervous system. nih.gov As agonists, neonicotinoids bind to these receptors, mimicking the action of the natural neurotransmitter, acetylcholine. researchgate.net

This binding leads to the prolonged and irreversible activation of nAChRs, causing a state of persistent stimulation and neuronal hyperexcitation. researchgate.netresearchgate.net The continuous influx of cations through the activated channels disrupts normal neural signal transmission. nih.gov This overstimulation ultimately results in the blockage of acetylcholine binding, leading to spastic paralysis and the death of the target insect. vetdergikafkas.orgresearchgate.netnih.gov While designed to be selective for insect nAChRs, which accounts for their lower toxicity to vertebrates, their widespread use has prompted further research into their effects on non-target species. nih.govresearchgate.net

The binding affinity and specificity of this compound to nAChRs can vary significantly between different insect species and receptor subtypes. Radioligand binding assays have been instrumental in characterizing these interactions. For instance, studies using membranes from various insects have revealed both high and low-affinity binding sites for neonicotinoids. nih.govplos.org

Research on aphids and locusts showed that while the related neonicotinoid imidacloprid (B1192907) bound with high affinity (Kd values in the nanomolar range), the potency of this compound varied considerably. nih.gov this compound was more active on the nAChRs of the aphid Aphis craccivora than nicotine, but it was 100-fold less active in the non-target locust. nih.gov In the aphid Myzus persicae, a shallow inhibition curve for this compound suggested it binds to a mixed population of receptors with a range of affinities. nih.gov

Notably, this compound itself often shows a lower binding affinity to nAChR preparations compared to its metabolite, clothianidin. In the pea aphid Acyrthosiphon pisum, this compound displayed a much lower affinity (Ki = 1.05 µM) for the [3H]-imidacloprid binding site compared to clothianidin (Ki = 127 nM). plos.org This supports the concept that this compound's potent insecticidal activity is largely due to its in-vivo conversion to the more active clothianidin. researchgate.net

| Compound | Insect Species | Assay Type | Binding Affinity (Value) | Source |

|---|---|---|---|---|

| Imidacloprid | Aphis craccivora, Myzus persicae, Locusta migratoria | Scatchard Analysis ([3H]-imidacloprid) | Kd ≈ 1 nM (High affinity site) | nih.gov |

| Imidacloprid | Aphis craccivora, Myzus persicae, Locusta migratoria | Scatchard Analysis ([3H]-imidacloprid) | Kd ≈ 10 nM (Low affinity site) | nih.gov |

| This compound | Acyrthosiphon pisum | Competitive Binding ([3H]-imidacloprid) | Ki = 1.05 µM | plos.org |

| Clothianidin | Acyrthosiphon pisum | Competitive Binding ([3H]-imidacloprid) | Ki = 127 nM | plos.org |

| This compound | Myzus persicae (Mpα8/ratβ2 receptor) | Electrophysiology | EC50 = 96.81 µM | schweizerbart.de |

By persistently activating nAChRs, this compound fundamentally disrupts synaptic transmission and neural signal transduction. nih.gov The constant depolarization of the postsynaptic membrane prevents the neuron from repolarizing and returning to a resting state, thereby blocking the transmission of subsequent nerve impulses. vetdergikafkas.orgnih.gov

This disruption is not limited to cholinergic pathways. Studies in zebrafish have shown that exposure to this compound can affect the transcription of key genes involved in the γ-aminobutyric acid (GABA), dopamine, and serotonin (B10506) neurotransmitter systems. researchgate.netresearchgate.net Furthermore, this compound has been shown to alter the activity of acetylcholinesterase (AChE), the enzyme responsible for degrading acetylcholine in the synapse. In rats, this compound exposure led to decreased AChE activity in brain regions like the hippocampus and cortex, while in zebrafish, an elevation in AChE activity was observed at certain developmental stages. researchgate.netmdpi.com This modulation of AChE activity can further exacerbate the disruption of normal cholinergic signaling.

Receptor Binding Kinetics and Specificity

Cellular and Subcellular Responses (e.g., apoptosis, histological alterations)

Exposure to this compound can induce a range of deleterious effects at the cellular and subcellular levels, including the induction of apoptosis (programmed cell death) and significant histological changes in various tissues.

Studies in female rats have demonstrated that this compound can trigger the intrinsic apoptotic pathway. nih.govnih.gov This was evidenced by transcriptional alterations in key apoptosis-related genes, such as an increase in the expression of the pro-apoptotic genes P53 and BAX, and a decrease in the anti-apoptotic gene BCL-2. nih.gov Microscopic examination of reproductive tissues revealed a high rate of apoptotic cells, deteriorated luteal cells in the corpus luteum, and follicles containing degenerated oocytes. nih.govnih.gov

This compound exposure is also strongly associated with the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. vetdergikafkas.org This leads to cellular damage, particularly lipid peroxidation of cell membranes. vetdergikafkas.org Research has shown that this compound can reduce the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while increasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov

Histological alterations have been documented in multiple organs of non-target organisms:

Gut: In honeybees, field-level exposure to this compound was shown to damage the structure of gut cells. nih.gov

Liver & Kidney: In rats, this compound exposure has been linked to hepatotoxicity, with observations of hydropic degeneration in hepatocytes and necrotic foci. nih.govresearchgate.net Histopathological damage to the kidneys, including the presence of hyaline casts in renal tubules, has also been reported. researchgate.net

Reproductive System: In female rats, exposure led to degeneration and necrosis of the circular muscle layer of the uterus. nih.gov In male rats, depletion of the germinal epithelium in seminiferous tubules was observed. researchgate.net

Gene Expression Modulation in Exposed Organisms (e.g., Acetylcholinesterase, Major Royal Jelly Protein)

This compound exposure can modulate the expression of a wide array of genes, reflecting its broad physiological impact. These changes can affect neuronal function, metabolism, and immune response, with effects often being specific to the organism and developmental stage.

In insects, genes encoding nAChR subunits are logical targets for expression modulation. In the pea aphid, this compound exposure increased the expression of the Apisumα10 and Apisumβ1 nAChR subunit genes, while decreasing the expression of Apisumβ2. plos.org In honeybees, exposure has been shown to down-regulate genes associated with energy metabolism, such as those involved in pyruvate (B1213749) metabolism and glycolysis. nih.gov

The impact on the expression of Major Royal Jelly Protein (MRJP) genes, which are important for honeybee development and caste differentiation, appears complex. One study on Apis mellifera found that this compound exposure did not significantly affect the expression of mrjp genes. researchgate.net However, other neonicotinoids have been shown to alter their expression. ethz.chnih.gov

Effects on immune-related genes have also been documented. In honeybee pupae, this compound exposure upregulated the antimicrobial peptide genes abaecin (B1167496) and defensin-1, while down-regulating lysozyme-2. plos.org

| Gene/Gene Family | Organism | Effect | Source |

|---|---|---|---|

| nAChR Subunits (Apisumα10, Apisumβ1) | Pea Aphid (A. pisum) | Upregulation | plos.org |

| nAChR Subunit (Apisumβ2) | Pea Aphid (A. pisum) | Downregulation | plos.org |

| Pyruvate Metabolism / Glycolysis Genes | Honeybee (A. cerana) | Downregulation | nih.gov |

| Immune Gene (abaecin) | Honeybee Pupae (A. mellifera) | Upregulation | plos.org |

| Immune Gene (defensin-1) | Honeybee Pupae (A. mellifera) | Upregulation | plos.org |

| Immune Gene (lysozyme-2) | Honeybee Pupae (A. mellifera) | Downregulation | plos.org |

| Acetylcholinesterase (AChE) Activity | Rat (Brain) | Decrease | mdpi.com |

| Acetylcholinesterase (AChE) Activity | Zebrafish (Larvae) | Increase | researchgate.net |

| Major Royal Jelly Protein (mrjp) | Honeybee (A. mellifera) | No significant effect | researchgate.net |

Computational and Molecular Dynamics Simulations in Mechanistic Studies

Computational chemistry and molecular dynamics (MD) simulations have become powerful tools for elucidating the mechanisms of this compound action at the molecular level. These in-silico methods complement experimental data by providing insights into ligand-receptor interactions, binding energies, and metabolic pathways.

Simulations have been used to model the binding of this compound to its biological targets. Studies have explored the specific interactions between this compound and various proteins, confirming that hydrophobic interactions, as well as electrostatic and hydrogen bonds, are the main driving forces for complex formation. nih.gov Molecular docking and MD simulations have been used to investigate the binding of this compound to specific nAChR subtypes. For example, in the aphid Myzus persicae, simulations identified key amino acid residues (a combination of positive lysine (B10760008) and polar serine residues) at the interface of the Mpα8 and β2 subunits as critical for ligand binding. schweizerbart.de Subsequent mutation of the serine residue (S146A) experimentally confirmed its crucial role in receptor activation by this compound. schweizerbart.de

Computational approaches have also been applied to understand the metabolism of this compound. MD simulations were used to study the interaction of this compound and its metabolite clothianidin with cytochrome P450 (CYP) enzymes in quails. researchgate.netnih.gov These simulations identified the specific CYP isoforms with the strongest binding interactions, helping to elucidate the metabolic pathways responsible for this compound's rapid metabolism in birds. researchgate.netnih.gov Furthermore, simulations have been used to study the inherent stability of the this compound molecule, showing that factors like temperature increases alone are insufficient to cause its degradation. mdpi.com

Insecticide Resistance Development and Biochemical Mechanisms in Pest Populations

Emergence and Characterization of Thiamethoxam (B1682794) Resistance

The emergence of this compound resistance is characterized by a reduced susceptibility of pest populations to the insecticide, often quantified by resistance ratios. Field observations have documented varying levels of resistance across different species and geographical locations, alongside patterns of cross-resistance to other insecticides.

Resistance Ratios and Field Observations

Resistance to this compound has been reported in numerous pest species. The level of resistance is typically expressed as a resistance ratio (RR), which compares the concentration of an insecticide required to kill 50% of a resistant population (LC50) to the LC50 of a susceptible population.

Field studies have revealed a wide range of resistance levels. For instance, in the house fly, Musca domestica, field strains have shown resistance ratios ranging from 7.66 to 20.13-fold. plos.org Continuous laboratory selection can further increase this resistance, with one study showing an increase from an initial 7.66-fold to 33.59-fold after five generations. plos.orgresearchgate.net In Turkey, house fly populations exhibited moderate to very high resistance, with RR values from 30-fold to over 467.5-fold. nih.gov

For the whitefly, Bemisia tabaci, adult populations in Turkey demonstrated resistance ratios for this compound between 4.01 and 14.9, while nymphal stages showed ratios of 2.48 to 4.88. dergipark.org.tr A laboratory-selected strain of B. tabaci developed a 66.3-fold resistance to this compound after 36 generations. nih.gov

In the Asian citrus psyllid, Diaphorina citri, in Florida, resistance ratios for this compound were found to be between 26.79 and 49.09. cambridge.org Similarly, a this compound-selected strain of the cowpea aphid, Aphis craccivora, developed a 48-fold resistance after 12 generations. plantprotection.plbibliotekanauki.pl High levels of resistance have also been observed in the green peach aphid, Myzus persicae, with field populations in Turkey showing resistance ratios between 201 and 332-fold. dergipark.org.tr In contrast, populations of the white-backed planthopper, Sogatella furcifera, in China's Guizhou province showed susceptibility to low resistance, with RRs ranging from 0.27 to 9.69. oup.com

Table 1: this compound Resistance Ratios in Various Pest Populations

Cross-Resistance Patterns to Chemically Related and Unrelated Insecticides

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, particularly those with a similar mode of action or detoxification pathway. This compound-resistant pest strains frequently exhibit cross-resistance to other neonicotinoids.

A this compound-selected strain of the house fly (Musca domestica) showed cross-resistance to imidacloprid (B1192907). plos.orgresearchgate.net Similarly, a this compound-resistant strain of the B-biotype of Bemisia tabaci displayed significant cross-resistance to other neonicotinoids including imidacloprid (47.3-fold), acetamiprid (B1664982) (35.8-fold), and nitenpyram (B241) (9.99-fold). nih.gov This same strain also showed resistance to insecticides from other classes, such as abamectin (B1664291) and carbosulfan. nih.gov An imidacloprid-resistant strain of the cotton aphid, Aphis gossypii, showed high cross-resistance to this compound (14.47-fold) and other neonicotinoids like clothianidin, nitenpyram, and acetamiprid. jst.go.jp

In the western flower thrips, Frankliniella occidentalis, a this compound-resistant strain exhibited extremely high cross-resistance to imidaclothiz (B146455) (392.1-fold) and low-level cross-resistance to dinotefuran (B1670701) and acetamiprid. cabidigitallibrary.org A this compound-resistant strain of the cowpea aphid, Aphis craccivora, showed cross-resistance not only to the neonicotinoid acetamiprid but also to carbamates (pirimicarb, carbosulfan) and organophosphates (malathion, fenitrothion, chlorpyrifos-methyl). plantprotection.plbibliotekanauki.pl However, patterns can vary; a this compound-resistant strain of Diaphorina citri showed very low cross-resistance to flonicamid. researchgate.net

Table 2: Cross-Resistance Patterns in this compound-Resistant Pest Strains

Enzymatic Detoxification Pathways

Metabolic resistance, involving the enhanced activity of detoxification enzymes, is a primary mechanism by which insects develop resistance to this compound. Three major enzyme families are implicated in this process: cytochrome P450 monooxygenases (P450s or MFOs), carboxylesterases (CarE), and glutathione (B108866) S-transferases (GSTs).

Cytochrome P450 Monooxygenases (MFOs)

Cytochrome P450 monooxygenases (also known as mixed-function oxidases or MFOs) are a diverse group of enzymes that play a critical role in metabolizing a wide range of foreign compounds, including insecticides. frontiersin.orgscience-line.com Enhanced P450 activity is frequently associated with this compound resistance. plos.orgnih.gov

In this compound-resistant strains of the house fly (Musca domestica), the activity of MFOs was found to be significantly higher than in susceptible strains. plos.orgresearchgate.net The use of piperonyl butoxide (PBO), a known P450 inhibitor, increased the toxicity of this compound, confirming the role of these enzymes in detoxification. plos.orgnih.gov Similarly, in resistant strains of Bemisia tabaci, P450 activity was elevated. nih.govplos.org Overexpression of a specific P450 gene, CYP6CM1, has been linked to neonicotinoid resistance in B. tabaci. plos.org

Studies on the brown planthopper, Nilaparvata lugens, have also shown that enhanced P450 activity and the overexpression of the CYP6ER1 gene are involved in resistance to this compound. cabidigitallibrary.org In the cowpea aphid, Aphis craccivora, MFO activity was 2.7 times greater in a resistant strain compared to a susceptible one. plantprotection.plbibliotekanauki.pl For the western flower thrips, Frankliniella occidentalis, MFO activity in a resistant strain was 2.8 times higher, and PBO synergized this compound's toxicity, indicating P450-mediated metabolism. cabidigitallibrary.org In the Colorado potato beetle, Leptinotarsa decemlineata, the P450 genes CYP9Z140 and CYP9AY1 were significantly upregulated in this compound-resistant populations. mdpi.com

Carboxylesterases (CarE)

Carboxylesterases (CarE) are another major family of detoxification enzymes that contribute to insecticide resistance by hydrolyzing ester bonds found in many insecticides. ekb.eg Enhanced CarE activity is a common mechanism of resistance to this compound, often acting in concert with P450s. plos.orgnih.gov

In a this compound-selected strain of Musca domestica, CarE activity was significantly higher than in its susceptible counterpart. plos.orgresearchgate.net The use of the esterase inhibitor S,S,S-tributylphosphorotrithioate (DEF) synergized the effect of this compound, highlighting the role of these enzymes. plos.orgnih.gov In Bemisia tabaci, carboxylesterase activity was found to be 2.96-fold higher in a resistant strain. nih.gov

The most dramatic increase was observed in a this compound-resistant strain of the cowpea aphid, Aphis craccivora, where CarE activity was 30 times greater than in the susceptible strain. plantprotection.plbibliotekanauki.pl In this case, DEF increased this compound's toxicity by 5.58-fold, suggesting that CarE is a major contributor to resistance in this species. plantprotection.plbibliotekanauki.pl In the western flower thrips, Frankliniella occidentalis, CarE activity was 1.5-fold higher in the resistant strain. cabidigitallibrary.org

Glutathione S-Transferases (GSTs)

Glutathione S-transferases (GSTs) are multifunctional enzymes that detoxify harmful compounds by conjugating them with glutathione. ijbs.comfrontiersin.org Their role in this compound resistance appears to be more variable compared to P450s and CarE.

In some studies, GSTs did not show a significant role. For example, in a this compound-resistant strain of Bemisia tabaci, no difference in GST activity was observed compared to the susceptible strain, and the GST inhibitor diethyl maleate (B1232345) (DEM) did not synergize this compound's toxicity. nih.gov Similarly, in a resistant strain of Aphis gossypii, GST activity was not significantly different from the susceptible strain. jst.go.jp

However, other research suggests GSTs can be involved. In a this compound-resistant strain of the cowpea aphid, Aphis craccivora, GST activity was 3.7 times higher than in the susceptible strain. plantprotection.plbibliotekanauki.pl In Bemisia tabaci, transcriptomic and proteomic analyses have indicated that GSTs are up-regulated in response to this compound and may play a central role in its detoxification. plos.orgsciopen.com Upregulation of GST genes has also been noted in the Asian citrus psyllid when exposed to this compound. ijbs.com The expression of GST genes in the silkworm, Bombyx mori, was also affected by this compound exposure. researchgate.net This variability suggests that the involvement of GSTs in this compound resistance can be species-specific.

Table of Mentioned Chemical Compounds

Fitness Costs Associated with Resistance Development

The evolution of insecticide resistance in pest populations is not without consequences. The development of resistance to this compound is often accompanied by significant fitness costs, which are pleiotropic effects of the resistance alleles that negatively impact the life-history traits of the insect in an insecticide-free environment. mdpi.comcambridge.org These costs are a result of the trade-offs in energy allocation between the mechanisms conferring resistance and essential life functions like growth, development, and reproduction. scispace.com

Research has documented these fitness disadvantages across various this compound-resistant pest species. Common fitness costs include reduced fecundity, decreased adult longevity, and prolonged developmental periods. mdpi.comscispace.comschweizerbart.de For instance, in the black legume aphid, Aphis craccivora, strains selected for this compound resistance over 24 generations exhibited significantly lower fecundity, longer nymphal duration, and increased adult longevity compared to their susceptible counterparts. scispace.com Similarly, this compound-resistant strains of the bird cherry-oat aphid, Rhopalosiphum padi, showed a significant decrease in adult longevity and fecundity. mdpi.comnih.gov

Table 4.3.1: Research Findings on Fitness Costs of this compound Resistance

| Pest Species | Affected Life-History Traits | Research Findings | Citation |

| Aphis craccivora (Black legume aphid) | Fecundity, Nymphal duration, Adult longevity | The F24 resistant generation had significantly lower fecundity (16.0±5.34) compared to the susceptible strain (54.71±7.63). Mean nymphal duration increased from 4.35 days to 7.9 days. | scispace.com |

| Rhopalosiphum padi (Bird cherry-oat aphid) | Adult longevity, Fecundity, Net reproductive rate (R₀), Intrinsic rate of increase (r) | A 26.46-fold resistant strain showed significantly decreased adult longevity, fecundity, R₀, and r compared to the susceptible strain. | mdpi.comnih.gov |

| Diaphorina citri (Asian citrus psyllid) | Fecundity, Net reproductive rate (R₀), Finite rate of increase (λ) | Field populations with resistance ratios of 26.79–49.09 exhibited significantly reduced fecundity and lower R₀ and λ values compared to susceptible colonies. | cambridge.orgresearchgate.net |

| Schizaphis graminum (Greenbug) | Adult longevity, Fecundity, Reproductive days, Net reproductive rate (R₀) | A strain with 38.57-fold resistance showed significantly reduced adult longevity, fecundity, and R₀. | schweizerbart.de |

| Mythimna separata (Maize armyworm) | Larval duration, Development time | A 17.03-fold resistant strain exhibited prolonged larval durations and a longer development time from egg to adult. | researchgate.net |

Genetic Basis of Resistance and Molecular Markers

The genetic underpinnings of this compound resistance in pest populations are complex and typically involve two primary mechanisms: metabolic resistance and target-site insensitivity. nih.govoup.com

Metabolic Resistance is the most common mechanism and involves the enhanced detoxification of the insecticide by various enzyme systems. oup.comscienceopen.com The overexpression of genes encoding these enzymes prevents the insecticide from reaching its target site in the nervous system. The primary enzyme families implicated are:

Cytochrome P450 monooxygenases (P450s): This is a large and diverse superfamily of enzymes that play a crucial role in detoxifying a wide range of xenobiotics. scienceopen.comsci-hub.se Numerous studies have identified specific P450 genes that are significantly upregulated in this compound-resistant strains. promegaconnections.com For example, the overexpression of CYP6CM1 has been linked to resistance in Bemisia tabaci. sci-hub.serothamsted.ac.uk In Aphis gossypii, the gene CYP6CY14 was found to be highly overexpressed in resistant strains, and its silencing via RNA interference (RNAi) increased susceptibility to this compound. promegaconnections.com Similarly, CYP4G68 has been associated with this compound resistance in Bemisia tabaci. mdpi.comresearchgate.net

UDP-glucuronosyltransferases (UGTs): These are phase II detoxification enzymes that conjugate glucuronic acid to xenobiotics, increasing their water solubility and facilitating their excretion. frontiersin.org The involvement of UGTs in this compound resistance has been confirmed in Aphis gossypii, where inhibitors of UGTs increased the toxicity of the insecticide in resistant strains. frontiersin.org

Carboxylesterases (CarE): Enhanced activity of these enzymes has also been associated with this compound resistance in pests like the house fly, Musca domestica, and the cotton aphid, Aphis gossypii. nih.govplos.org

Target-Site Resistance results from genetic mutations in the protein that the insecticide targets, reducing its binding affinity. This compound, like other neonicotinoids, targets the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system. promegaconnections.com While less common than metabolic resistance, mutations in nAChR subunit genes have been identified. plos.orgbiorxiv.org A notable example is the R81T mutation (an arginine to threonine substitution at position 81) in the β1 subunit of the nAChR, which has been linked to neonicotinoid resistance in aphid species like Myzus persicae and Aphis gossypii. plos.org More recently, dual mutations (A58T and R79E) in the whitefly nAChR β1 subunit were found to confer target-site resistance to multiple neonicotinoids, including this compound. plos.org

Molecular Markers for detecting and monitoring this compound resistance are crucial for effective management strategies. These markers are typically based on the genetic changes that confer resistance.

Quantitative Real-Time PCR (qRT-PCR): This technique is widely used to quantify the expression levels of detoxification genes like specific P450s (CYP6CY14, CYP6CM1, CYP4G68) and UGTs. promegaconnections.commdpi.complos.org Significant upregulation of these genes in field-collected samples can serve as a marker for metabolic resistance. promegaconnections.commdpi.com

DNA-based Markers: For target-site resistance, DNA sequencing can identify specific single nucleotide polymorphisms (SNPs), such as the R81T mutation in the nAChR β1 subunit gene. plos.org Assays like pyrosequencing or allele-specific PCR can be developed for rapid screening of this mutation in pest populations. plos.org

RNA Interference (RNAi): While primarily a research tool for gene function analysis, RNAi has been instrumental in validating candidate resistance genes. promegaconnections.com By silencing specific genes (e.g., CYP6CY14 or CSP1), researchers can confirm their role in resistance, paving the way for the development of diagnostic markers. promegaconnections.commdpi.com

Table 4.4.1: Genetic Basis and Molecular Markers for this compound Resistance

| Resistance Mechanism | Gene/Mutation | Pest Species | Molecular Marker/Detection Method | Citation |

| Metabolic Resistance | Overexpression of CYP6CY14 | Aphis gossypii | qRT-PCR to measure mRNA levels | promegaconnections.com |

| Overexpression of CYP6CM1 | Bemisia tabaci | Microarray, qRT-PCR | rothamsted.ac.uk | |

| Overexpression of CYP4G68 | Bemisia tabaci | qRT-PCR, RNA interference (RNAi) | mdpi.comresearchgate.net | |

| Overexpression of CYP9Z140, CYP9AY1 | Leptinotarsa decemlineata | qRT-PCR, RNA interference (RNAi) | mdpi.com | |

| Involvement of UGTs | Aphis gossypii | Synergism assays with UGT inhibitors, qRT-PCR | frontiersin.org | |

| Target-Site Resistance | R81T mutation in nAChR β1 subunit | Aphis gossypii, Myzus persicae | DNA sequencing, Allele-specific PCR | plos.org |

| A58T & R79E mutations in nAChR β1 subunit | Bemisia tabaci | DNA sequencing, Transgenic expression in Drosophila | plos.org | |

| D70N SNP in nAChR α5 subunit | Euschistus heros | Transcriptome sequencing (SNP calling) | nih.gov |

Thiamethoxam Dynamics and Physiological Effects Within Plant Systems

Systemic Uptake and Translocation within Plant Tissues

A key characteristic of thiamethoxam (B1682794) is its systemic nature, allowing it to be absorbed and distributed throughout the plant. syngentaturf.co.zapomais.com This mobility is governed by its physicochemical properties, such as high water solubility and a low octanol-water partition coefficient, which facilitate its uptake and transport within the plant's vascular system. cotton.orgmdpi.comscielo.br

When applied to the soil or as a seed treatment, this compound is readily absorbed by plant roots. pomais.comcotton.orgscielo.br Its high water solubility (4.1 g/L) is a primary factor enabling this efficient uptake, as it dissolves in soil moisture and becomes available to the root system. syngentaturf.co.zamdpi.comscielo.br The concentration of this compound in the soil's pore water has been shown to correlate with its uptake by plants like leeks. nih.gov

Several soil characteristics can influence the rate and extent of root absorption:

Soil Moisture: Adequate soil moisture is crucial for dissolving this compound and facilitating its movement to the root zone for uptake. syngentaturf.co.za The half-life of this compound in soil is longer in dry conditions compared to field capacity or submerged conditions, affecting its availability over time. nih.gov

Organic Carbon: Soil organic carbon content is correlated with this compound adsorption. epa.gov Higher organic matter can bind the insecticide, potentially reducing its immediate availability in the soil solution for root uptake.

Soil pH: The pH of the soil can affect the persistence and concentration of this compound. In a study on oilseed rape, deposits of this compound were higher in plants grown in more acidic soil (pH 4.9) compared to less acidic soil (pH 6.3). mdpi.com

Once absorbed by the roots, the insecticide enters the plant's vascular system for translocation. cotton.org

Following absorption by the roots or stem, this compound is primarily transported upward throughout the plant via the xylem, the tissue responsible for moving water and minerals from the roots to the rest of the plant. syngentaturf.co.zaoregonstate.edu This upward, or acropetal, movement ensures that the compound is distributed to newly developing tissues, providing protection to all above-ground parts of the plant. cotton.orgoregonstate.eduresearchgate.net This systemic translocation through the xylem is a defining feature of this compound, contributing to its widespread distribution within plant tissues. syngentaturf.co.zanih.gov

Once translocated, this compound and its metabolites are distributed among various plant organs, though the concentration is not uniform. Research consistently shows that this compound accumulates at higher concentrations in the aerial parts of the plant, particularly the leaves, compared to the roots. scielo.bracs.org

Studies on various crops have illustrated these distribution patterns:

Pepper: The dissipation rate of this compound was found to be fastest in leaves, followed by stems, fruits, roots, and finally soil. nih.gov

Leek: After root absorption, this compound was easily translocated upward and accumulated in the shoots. nih.gov

Cowpea: Following root irrigation, both imidacloprid (B1192907) and this compound were absorbed and transported efficiently, leading to significantly higher accumulations in the leaves compared to the roots. nih.gov

Tomato: When applied via root irrigation, this compound was found to be transferable to stems, leaves, and fruit at different heights within the plant. researchgate.net

Papaya: this compound was found to migrate and bioconcentrate in papaya fruits, with concentrations in the fruit exceeding those found in the leaves. redalyc.org

This distribution pattern, with high concentrations reaching the leaves, is critical for the compound's effectiveness against sap-sucking and chewing insects that feed on these tissues. hb-p.com

Table 1: this compound Distribution in Various Plant Organs This table is interactive. Click on the headers to sort the data.

| Crop | Application Method | Highest Concentration Organ | Key Finding | Reference |

|---|---|---|---|---|

| Pepper | Foliar Spray | Leaves | Dissipation was most rapid in leaves, followed by stems and fruits. | nih.gov |

| Leek | Root Irrigation | Shoots | Easily translocated upward and accumulated in shoots after root absorption. | nih.gov |

| Cowpea | Root Irrigation | Leaves | Significantly higher accumulation in leaves compared to roots. | nih.gov |

| Tomato | Root Irrigation | Leaves | Translocated to all plant parts, with leaves showing higher metabolite (clothianidin) levels than the parent compound. | researchgate.net |

| Papaya | Soil Application | Fruit | Bioconcentrated in the fruit, with levels exceeding those in the leaves. | redalyc.org |

| Corn | Foliar Spray | Leaves | Predominantly found in leaves shortly after application. | scielo.br |

Xylem-mediated Acropetal Movement

In-Planta Metabolism and Metabolite Formation (e.g., Clothianidin)

Inside the plant, this compound is not static; it undergoes metabolic transformation. The primary and most significant route of metabolism is its conversion to clothianidin. epa.govepa.gov Clothianidin is itself a potent neonicotinoid insecticide. researchgate.net

This metabolic conversion has been observed across a range of plant species:

Cotton: Shortly after application, this compound was quickly metabolized, with clothianidin becoming the predominant neonicotinoid within the plant. researchgate.net

Leek: Significant concentrations of clothianidin were detected in both roots and shoots, indicating that this compound is readily converted into clothianidin in leek plants. nih.gov

Tomato: Following root irrigation, clothianidin was detected throughout the tomato plant, with concentrations in the leaves being even higher than those of the parent this compound. researchgate.net

Phytostimulatory and Biostimulant Effects on Plant Physiology

Beyond its role in pest management, this compound has been documented to have direct, positive effects on plant physiology, often referred to as a "vigor effect" or a biostimulant/bioactivator effect. greencastonline.comusp.brfrontiersin.org These effects are independent of its insecticidal action and can manifest as improved growth, enhanced stress tolerance, and increased yield. frontiersin.orgresearchgate.net

The proposed mechanism for this effect involves the activation of specific genes and the production of functional proteins associated with various physiological processes, including stress defense mechanisms. greencastonline.com Plants treated with this compound can exhibit increased tolerance to abiotic stresses. usp.brresearchgate.net Research in potato plants, for example, showed that this compound treatment improved drought resistance. mdpi.com Similarly, studies in lettuce indicated that this compound in the soil led to increased fresh weight, seedling height, and chlorophyll (B73375) content. nih.gov

One of the most consistently reported biostimulant effects of this compound is the enhancement of seed germination and the promotion of early seedling vigor. unoeste.brscirp.org This has been observed in a wide variety of crops when the compound is applied as a seed treatment.

Table 2: Research Findings on this compound's Effect on Germination and Vigor This table is interactive. Click on the headers to sort the data.

| Crop | Observed Effect | Details | Reference |

|---|---|---|---|

| Rice | Enhanced germination and vigor | Treatment accelerated germination and increased biomass production. A reduction in the rate of germination and vigor loss was seen during storage. | unoeste.br |

| Maize | Enhanced seedling vigor | Attributed to better vegetative growth and activation of scavenging genes, which reduced the accumulation of stress-induced hydrogen peroxide. | researchgate.net |

| Wheat | Increased root development | Seed treatment led to increased root growth, protein content, and shoot dry matter. | researchgate.net |

| Soybean | Improved germination | Bioassays confirmed a biostimulant response when applied as a seed treatment. | cabidigitallibrary.org |

| Carrot | Increased germination under heat stress | Treatment with this compound increased germination rates for some cultivars under moderately high temperatures (30°C). | scielo.br |

This enhancement of early growth is attributed to several factors, including accelerated root growth, which allows for better nutrient and water uptake, and the activation of metabolic pathways that support development. usp.brresearchgate.net For instance, in wheat, this compound treatment influenced early growth by increasing root development and altering the concentration of total soluble proteins. researchgate.net In maize seedlings facing competition from weeds, this compound treatment enhanced vigor and helped overcome typical stress responses. researchgate.net These initial advantages can lead to a more robust and uniform crop stand, ultimately contributing to improved productivity. scirp.org

Modulation of Crop Productivity and Yield

This compound, a second-generation neonicotinoid insecticide, has been observed to influence crop productivity and yield beyond its primary role in pest management. This phenomenon, often termed a "bioactivating" or "phytotonic" effect, manifests as enhanced plant vigor, improved growth metrics, and ultimately, increased harvestable output in various agricultural systems. fao.orgresearchgate.netacs.org Research indicates that these effects are not merely a consequence of pest absence but are linked to direct physiological alterations within the plant. acs.orgnih.gov

Studies have demonstrated that this compound application can lead to significant improvements in vegetative growth, root development, and the ability to withstand abiotic stresses. nih.gov For instance, in sugarcane, this compound application has been shown to increase stalk yield by as much as 14 Mg ha⁻¹ compared to untreated controls. fao.orgfrontiersin.org When used in conjunction with a chemical ripener, it has also led to an increase in sugar yield by up to 3 Mg ha⁻¹ and a rise in total recoverable sugar (TRS) by up to 11%. fao.orgfrontiersin.org This enhancement in biomass also contributes to a 16.8% increase in potential energy production. fao.orgfrontiersin.org

In potato cultivation, this compound has been shown to improve drought resistance and yield. nih.gov In a two-year study, potato plants treated with this compound under drought stress exhibited a significant increase in yield per plant. nih.gov Specifically, a drought-tolerant genotype (Qingshu No. 9) saw an average yield increase of 70.1% compared to the untreated drought-stressed plants, while a drought-sensitive genotype (Atlantic) had a 33.01% increase. nih.gov These yield improvements are associated with enhanced plant morphology, including increased stem thickness and root length, particularly in the later growth stages crucial for tuber expansion. nih.gov

Similarly, in spring wheat, seed treatment with this compound has been linked to a linear increase in ear dry weight and the number of fertile tillers, resulting in improved harvest indices. nih.govmdpi.com Research has also shown that this compound can promote root development and increase the concentration of total soluble proteins. researchgate.netnih.govmdpi.com In winter wheat, seed treatment with this compound led to yield increases of 9.3% to 14.8% in one year and 15.6% to 17.3% in the following year compared to controls. tandfonline.comresearchgate.net

The mechanisms underlying these yield enhancements are multifaceted. This compound is believed to indirectly induce the synthesis of endogenous plant hormones and may influence the expression of genes associated with growth and stress tolerance. fao.orgacs.org It has been associated with pathways for phytohormones like abscisic acid (ABA), auxin (IAA), and gibberellins (B7789140) (GA). fao.org By bolstering plant defense mechanisms, it helps plants better cope with adverse conditions, leading to improved morphophysiological development and, consequently, higher productivity. fao.org

The following table summarizes the observed effects of this compound on the productivity and yield of various crops based on research findings.

| Crop | Observed Effect | Quantitative Finding | Reference |

| Sugarcane | Increased stalk yield | Up to 14 Mg ha⁻¹ increase compared to control | fao.orgfrontiersin.org |

| Increased sugar yield (with ripener) | Up to 3 Mg ha⁻¹ increase | fao.orgfrontiersin.org | |

| Increased total recoverable sugar (TRS) | Up to 11% increase | fao.orgfrontiersin.org | |

| Increased potential energy production | 16.8% increase compared to treatments without insecticide | fao.orgfrontiersin.org | |

| Potato | Increased yield per plant (drought-tolerant genotype under drought) | 70.1% increase compared to untreated control | nih.gov |

| Increased yield per plant (drought-sensitive genotype under drought) | 33.01% increase compared to untreated control | nih.gov | |

| Winter Wheat | Increased grain yield | 9.3% to 17.3% increase compared to control over two years | tandfonline.comresearchgate.net |

| Spring Wheat | Increased ear dry weight and fertile tillers | Linear increase observed | nih.govmdpi.com |

| Rice | Higher stand counts | Significantly higher than untreated plots | nih.gov |

| Squash | Increased fruit number and weight (in-furrow application) | Highest among different application methods | nih.gov |

Plant Metabolomic and Proteomic Responses to this compound Exposure

Exposure to this compound induces significant and complex changes at the molecular level within plants, altering their metabolome and proteome. These changes underpin the observed physiological effects, from stress tolerance to shifts in growth patterns.

Metabolomic studies have revealed that this compound and its primary metabolite, clothianidin, can be taken up by the plant and accumulate in various tissues. nih.govcolab.ws The metabolic transformation of this compound in plants is diverse and species-dependent. In tomatoes, for example, metabolism of this compound leads to the formation of several products, including a urea (B33335) derivative, a nitroso product, and nitro guanidine. acs.orgresearchgate.netnih.gov Untargeted metabolomics in lettuce has shown that this compound exposure alters the composition of lipids, carbohydrates, nucleotides, and amino acids, with a notable disruption of lipid pathways. nih.gov Similarly, in pak choi, this compound was found to decrease fatty acids and purine (B94841) nucleosides while increasing flavonoids and carbohydrates. nih.gov

In wheat, this compound seed treatment significantly enhances the concentrations of the plant defense hormones salicylic (B10762653) acid (by up to 55%) and jasmonic acid (by up to 168%). nih.govcolab.ws This hormonal shift is accompanied by changes in plant secondary substances that can bolster resistance to pests. nih.govcolab.ws Furthermore, metabolomic analysis of wheat has identified that this compound coating induces the release of various volatile organic compounds (VOCs), including some that act as repellents and others as attractants to aphids. mdpi.com A study on tea plants treated with this compound showed a decrease in important phenolics and organic acids, which are key to the tea's flavor and quality, alongside an increase in amino acids. tandfonline.com

The table below details some of the key metabolites identified and their changes in response to this compound exposure in different plant species.

| Plant Species | Metabolite/Metabolite Class | Observed Change | Reference |

| Tomato | Clothianidin, Urea derivative, Nitroso product, Nitro guanidine | Formation of these metabolites from this compound | acs.orgresearchgate.netnih.gov |

| Lettuce | Lipids, Carbohydrates, Nucleotides, Amino acids | Altered composition; disruption of lipid pathways | nih.gov |

| Pak Choi | Fatty acids, Purine nucleosides | Significant decrease | nih.gov |

| Flavonoids, Carbohydrates | Increase | nih.gov | |

| Wheat | Salicylic acid | 55% increase | nih.govcolab.ws |

| Jasmonic acid | 168% increase | nih.govcolab.ws | |

| Volatile Organic Compounds (e.g., Borneol acetate, α-pinene) | Altered emission profile | mdpi.com | |

| Tea | Phenolics, Organic acids | Decrease | tandfonline.com |

| Amino acids | Increase | tandfonline.com |

From a proteomic and transcriptomic perspective, this compound exposure triggers differential gene and protein expression related to plant defense and stress response. In soybean, this compound seed treatment leads to substantial transcriptional changes, particularly between vegetative stages. nih.gov Genes associated with photosynthesis, carbohydrate and lipid metabolism, and cell wall development were uniquely upregulated, while genes related to phytohormone and oxidative stress responses were downregulated. nih.gov Under drought stress, this compound induced the expression of a thiamine (B1217682) biosynthetic enzyme and a gibberellin-regulated protein in soybean. nih.gov However, other research suggests that this compound can also act as a suppressor of genes involved in stress mitigation. researchgate.net

In maize seedlings, this compound treatment was found to alter the expression of genes that modulate general stress pathways, specifically those related to jasmonic acid. cdnsciencepub.com The interaction between weed stress and this compound increased the expression of these stress-responsive genes. cdnsciencepub.com The bioactivating effect of this compound is thought to be associated with an increase in total soluble protein concentration and changes in the activity of enzymes like phenylalanine ammonia-lyase and nitrate (B79036) reductase. researchgate.netherts.ac.uk Some research suggests that this compound may exert its effects by inhibiting the enzyme ascorbate (B8700270) peroxidase. cabidigitallibrary.org

The following table lists some of the proteins and genes whose expression is modulated by this compound.

| Plant Species | Protein/Gene | Observed Change | Pathway/Function | Reference |

| Soybean | Genes for photosynthesis, carbohydrate/lipid metabolism, cell wall development | Upregulated between vegetative stages | Growth and Development | nih.gov |

| Genes for phytohormone and oxidative stress responses | Downregulated between vegetative stages | Stress Response | nih.gov | |

| Thiamine biosynthetic enzyme (THIZ2), Gibberellin regulated protein (GRP) | Upregulated under drought stress | Stress Response | nih.gov | |

| Apetala 2 (GmDREB2A;2), Lipoxygenase (LIP), SAM dependent carboxyl methyltransferase (SAM) | Downregulated under drought stress | Stress Response | nih.gov | |

| Maize | Jasmonic acid responsive genes | Upregulated in the presence of weed stress | Stress Response | cdnsciencepub.com |

| General | Total Soluble Protein | Increased concentration | General Metabolism | researchgate.netherts.ac.uk |

| Phenylalanine ammonia-lyase | Increased activity | Secondary Metabolism | researchgate.netherts.ac.uk | |

| Nitrate reductase | Reduced activity | Nitrogen Metabolism | researchgate.netherts.ac.uk | |

| Ascorbate peroxidase | Inhibition of activity | Antioxidant Defense | cabidigitallibrary.org |

Ecological Impacts and Sublethal Effects on Non Target Organisms

Effects on Pollinator Species (e.g., Hymenoptera: Apidae)

Sublethal doses of thiamethoxam (B1682794) significantly alter critical behaviors in bees, jeopardizing their ability to forage and maintain colony health. nih.govjptcp.com Studies have shown that exposure can impair memory, navigation, and the physical ability to fly. nih.govcapes.gov.br For instance, chronic exposure to field-relevant doses has been demonstrated to decrease flight duration by 54%, flight distance by 56%, and average velocity by 7% in honey bee foragers. capes.gov.brresearchgate.net Conversely, acute exposure can cause an initial hyperexcitation, leading to significantly longer flight durations and distances. capes.gov.brresearchgate.net This disruption of flight is a key factor in the reduced homing success and foraging efficiency observed in exposed bees. nih.govcapes.gov.br

Bees exposed to this compound also exhibit other abnormal behaviors such as ataxia (uncoordinated movements), and spontaneous, uncontrolled extension of the proboscis. jptcp.comjptcp.com While some research indicated this compound had no significant effect on the proboscis extension reflex (PER) in specific laboratory conditions etsu.educari.benih.gov, other studies have linked neonicotinoid exposure to impaired motor functions, including leg and abdomen movement. sicb.org

Furthermore, this compound exposure can affect social behaviors like self-grooming. While one study did not find that the insecticide prevented autogrooming, it did note that the time to initiate the behavior became shorter and the number of attempts increased, suggesting the response to parasites becomes more sensitive after exposure. nih.gov

Table 1: Effects of this compound on Honey Bee Flight Parameters

| Exposure Type | Effect on Flight Duration | Effect on Flight Distance | Effect on Average Velocity | Reference |

| Acute (single dose) | +78% | +72% | Not specified | capes.gov.brresearchgate.net |

| Chronic (1-2 days) | -54% | -56% | -7% | capes.gov.brresearchgate.net |

This compound exposure has profound negative consequences for the reproductive success and development of bee colonies. biochemjournal.com Exposure to field-relevant levels has been shown to cause a 26% reduction in the ability of bumblebee queens to initiate a colony by laying eggs. nih.govmcgill.ca

Once a colony is established, the effects continue to manifest. Studies on honey bees have documented that this compound exposure leads to significant declines in the brood area, a critical indicator of a colony's health and future workforce. biochemjournal.comresearchgate.net It also impairs key developmental stages, resulting in prolonged larval and pupal periods. biochemjournal.com Fecundity, or the egg-laying rate of the queen, is notably reduced in treated colonies. biochemjournal.com For example, one study recorded fecundity dropping from 1199 eggs in a control group to 847 in a this compound-treated group. biochemjournal.com

These developmental setbacks are coupled with reduced larval and pupal body weights and decreased survival through these stages. biochemjournal.comnih.gov Furthermore, the reproductive health of queens and drones can be compromised, with research showing that exposure can decrease sperm viability in mated queens, potentially affecting their long-term reproductive capacity. nih.govsciencemediacentre.org The longevity of adult bees is also often shortened. biorxiv.orgresearchgate.net

Table 2: Impact of this compound on Honey Bee Development and Fecundity

| Parameter | Control Group (Mean) | This compound-Treated Group (Mean) | Reference |

| Larval Period (days) | 4.80 | 5.70 | biochemjournal.com |

| Pupal Period (days) | 8.30 | 9.30 | biochemjournal.com |

| Fecundity (eggs laid) | 1199 | 847 | biochemjournal.com |

| Larval Weight (mg) | 116.45 | 88.60 | biochemjournal.com |

| Pupal Weight (mg) | 114.05 | 88.15 | biochemjournal.com |

| Colony Initiation (Egg Laying by Queens) | N/A (Higher) | 26% Reduction | nih.govmcgill.ca |

This compound functions by targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system, leading to neuronal hyperexcitation. nih.gov While this is its primary mode of action, studies also indicate it disrupts the function of other critical enzymes, including acetylcholinesterase (AChE). jptcp.comjptcp.com AChE is vital for breaking down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating nerve signals.

Research has shown that exposure to this compound can lead to a significant upregulation of the AChE gene in honey bees, which is an indicator of pesticide-induced cholinergic toxicity and a physiological stress response. jptcp.comjptcp.com One study observed that on the first day of exposure, AChE enzymatic activity increased, which was attributed to the accumulation of acetylcholine in the synaptic cleft. researchgate.net This disruption in neurochemical pathways is a key driver of the abnormal behaviors and physiological impairments seen in exposed bees. jptcp.com

The gut is a primary site of exposure and is significantly affected by this compound. Histological analyses of the midgut of honey bees exposed to the insecticide reveal significant tissue damage. jptcp.comjptcp.commdpi.com Observed pathologies include disorientation of the gut's epithelial lining, the formation of vacuoles (vacuolization), and other characteristics of cell death. jptcp.comjptcp.comresearchgate.net

Neurophysiological Disruptions (e.g., Acetylcholinesterase activity)

Effects on Aquatic Invertebrates and Vertebrates

Due to its high water solubility, this compound can enter aquatic ecosystems through agricultural runoff and leaching, where it poses a risk to a variety of non-target organisms. alexjvs.comresearchgate.netsciencepublishinggroup.com Chronic exposure to even low levels of the insecticide has been linked to deleterious effects including growth inhibition, altered behavior, and decreased reproductive success in aquatic species. researchgate.netsciencepublishinggroup.com

Fish: Studies on fish species, such as the Nile tilapia (Oreochromis niloticus), demonstrate that this compound exposure can lead to a range of adverse effects. Sublethal exposure has been linked to reduced growth, with significant decreases in final weight and weight gain compared to unexposed fish. alexjvs.com Behavior is also affected; exposed fish have exhibited abnormal swimming patterns and enhanced locomotor activity. nih.gov

At the tissue level, this compound induces significant histopathological damage. researchgate.net Examinations have revealed severe degenerative changes in the gills and liver, with the severity of damage increasing with the concentration of the pesticide. researchgate.netbeyondpesticides.org Other observed damage includes autolysis, cellular swelling, vacuolation, and necrosis in the liver, as well as irregular renal corpuscles and cellular degradation in the kidneys. aquast.org These tissue-level injuries are indicative of significant toxicological stress. beyondpesticides.org

Amphibians: this compound also poses a threat to amphibians, particularly during their sensitive larval stages. Research on species like the wood frog (Lithobates sylvaticus) and neotropical toads (Rhinella species) has highlighted its impact on metamorphosis. tandfonline.comoup.comnih.gov Tadpoles of Rhinella arenarum exposed to this compound showed a significantly lower metamorphic success rate and were smaller in size upon completing metamorphosis. tandfonline.comnih.govresearchgate.net The impairment appears to occur during the later stages of metamorphosis, suggesting an effect on the thyroid system. tandfonline.comnih.govresearchgate.net Other observed effects include developmental asymmetries, such as in the length of the arms in newly metamorphosed frogs. tandfonline.comresearchgate.net While some studies on wood frogs found no significant effect of this compound on metamorphosis or size oup.combeyondpesticides.org, the potential for sublethal effects remains a concern for amphibian populations.

Table 3: Summary of this compound Effects on Aquatic Vertebrates

| Organism Group | Observed Effects | Reference |

| Fish (e.g., Nile Tilapia) | Reduced growth (weight gain)Abnormal swimming behaviorHistopathological damage to gills, liver, and kidneys | alexjvs.comnih.govresearchgate.netbeyondpesticides.orgaquast.org |

| Amphibians (e.g., Rhinella tadpoles) | Reduced metamorphic success rateSmaller size at metamorphosisDevelopmental asymmetry (uneven limb length) | tandfonline.comnih.govresearchgate.net |

Impacts on Crustacean and Aquatic Insect Populations

This compound, a systemic neonicotinoid insecticide, demonstrates varied toxicity across different crustacean and aquatic insect species. sciencepublishinggroup.com Its impact is influenced by factors such as the organism's species, developmental stage, and the conditions of exposure. sciencepublishinggroup.comresearchgate.net While some crustaceans like those in the Cladocera and Copepoda orders are generally less sensitive, others, including ostracods, amphipods, isopods, and decapods, show high to moderate toxicity. publications.gc.ca For instance, the crustacean Asellus aquaticus and Ostracoda exhibit sensitivity comparable to that of many aquatic insects. nih.gov

Aquatic insects are, as a group, among the most sensitive organisms to this compound. nih.govresearchgate.net Species such as mayflies (Ephemeroptera), stoneflies (Plecoptera), and caddisflies (Trichoptera) are particularly vulnerable. frontiersin.orgbeyondpesticides.orgxerces.org The mayfly, Neocloeon triangulifer, has been identified as the most acutely sensitive species to both this compound and its primary degradation product, clothianidin. epa.gov Research has shown significant declines in mayfly populations in areas with neonicotinoid contamination. beyondpesticides.org For example, a study in the Northern Mississippi River Basin found a 52% decrease in the seasonal emergence of burrowing mayflies between 2012 and 2019, while the Western Lake Erie Basin saw an 84% reduction from 2015 to 2019. beyondpesticides.org

Chronic exposure to low levels of this compound can lead to sublethal effects, including reduced growth, altered behavior, and decreased reproductive success in susceptible species. sciencepublishinggroup.comresearchgate.net In some cases, sublethal concentrations can impair trophic interactions and reduce decomposition and nutrient cycling processes in aquatic ecosystems. mdpi.com For example, the amphipod Gammarus pulex, when exposed to the neonicotinoid thiacloprid (B134840), reduced its consumption of leaf litter and predation on mayfly nymphs. mdpi.com